molecular formula C7H7N3OS2 B2740485 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol CAS No. 941133-94-4

5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2740485
CAS No.: 941133-94-4
M. Wt: 213.27
InChI Key: PKPQBNRJCZXHIG-UHFFFAOYSA-N
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Description

5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of sulfur and nitrogen atoms in these rings contributes to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require specific solvents like methanol or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antimicrobial, antifungal, and anticancer activities. It can interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol lies in its combined thiazole and oxadiazole rings, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS2/c1-3-5(13-4(2)8-3)6-9-10-7(12)11-6/h1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPQBNRJCZXHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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